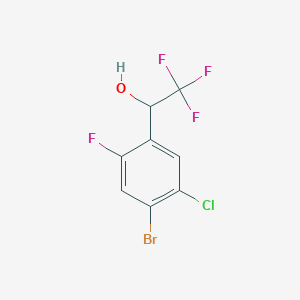
3-(Thiazol-2-yl)propanehydrazidehydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Thiazol-2-yl)propanehydrazidehydrochloride is a compound that belongs to the thiazole family, which is a group of heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiazol-2-yl)propanehydrazidehydrochloride typically involves the reaction of thiazole derivatives with hydrazine and other reagents under specific conditions. One common method involves the esterification of an acid with methanol to obtain the corresponding ester, followed by boiling in 2-propanol with hydrazine monohydrate . This process results in the formation of the desired hydrazide compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of efficient and green methods, such as one-pot multicomponent procedures, can enhance the yield and reduce the environmental impact of the production process .
Análisis De Reacciones Químicas
Types of Reactions
3-(Thiazol-2-yl)propanehydrazidehydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrazide derivatives.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, leading to the formation of various substituted thiazole derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can produce a wide range of substituted thiazole compounds .
Aplicaciones Científicas De Investigación
Biology: Thiazole derivatives, including 3-(Thiazol-2-yl)propanehydrazidehydrochloride, have shown promising biological activities, such as antimicrobial, antifungal, and anticancer properties
Industry: Thiazole derivatives are used in various industrial applications, including the production of dyes, pigments, and rubber vulcanization agents
Mecanismo De Acción
The mechanism of action of 3-(Thiazol-2-yl)propanehydrazidehydrochloride involves its interaction with specific molecular targets and pathways. For example, thiazole derivatives can bind to DNA and interact with enzymes such as topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s antimicrobial activity may involve the inhibition of key enzymes in bacterial and fungal cells .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 3-(Thiazol-2-yl)propanehydrazidehydrochloride include other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Tiazofurin: An anticancer drug
Uniqueness
What sets this compound apart from other thiazole derivatives is its specific structure and the unique combination of biological activities it exhibits.
Propiedades
Fórmula molecular |
C6H10ClN3OS |
|---|---|
Peso molecular |
207.68 g/mol |
Nombre IUPAC |
3-(1,3-thiazol-2-yl)propanehydrazide;hydrochloride |
InChI |
InChI=1S/C6H9N3OS.ClH/c7-9-5(10)1-2-6-8-3-4-11-6;/h3-4H,1-2,7H2,(H,9,10);1H |
Clave InChI |
NESAXACVXZOVIF-UHFFFAOYSA-N |
SMILES canónico |
C1=CSC(=N1)CCC(=O)NN.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


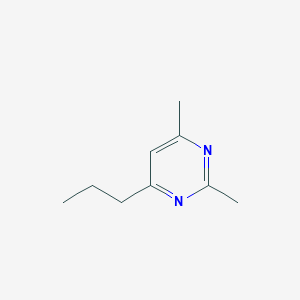
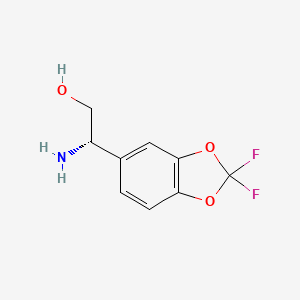
![benzyl N-[(2S)-1-[[1,2-dioxo-1-(pyridin-2-ylmethylamino)hexan-3-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13120523.png)




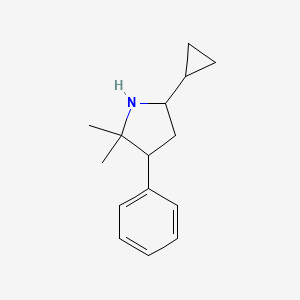
![Methyl 2-oxobenzo[d][1,3]dithiole-5-carboxylate](/img/structure/B13120565.png)
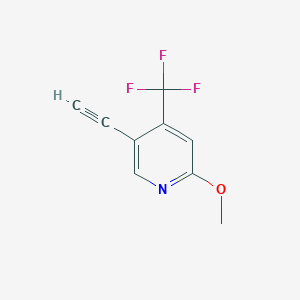
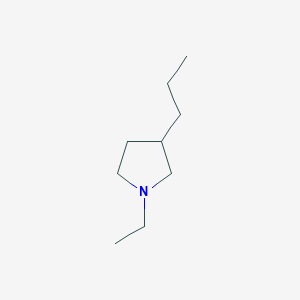

![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
